

# Chemical Identity & Technical Specifications

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *D-(+)-Maltose-1-13C Monohydrate*

Cat. No.: *B1161239*

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Unlike commodity chemicals, stable isotopes often lack unique CAS numbers for every hydration and labeling state. In commercial and regulatory databases, **D-(+)-Maltose-1-13C Monohydrate** is frequently indexed under the parent CAS number, with specific descriptors for the isotopic enrichment.

Parameter	Specification
Chemical Name	D-(+)-Maltose-1-13C Monohydrate
Systematic Name	4-O- $\alpha$ -D-Glucopyranosyl-D-[1-C]glucose monohydrate
Unlabeled Parent CAS	6363-53-7 (Monohydrate), 69-79-4 (Anhydrous)
Labeled CAS Reference	No unique CAS assigned; indexed via parent CAS + Isotope spec.[1]
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>
Molecular Weight	361.31 g/mol (vs. 360.31 g/mol for unlabeled)
Isotopic Enrichment	99 atom % C
Chemical Shift ( )	C1 (Reducing End): ~92.0 ppm ( ), ~96.0 ppm ( ) in D <sub>2</sub> O
Solubility	High in Water, D <sub>2</sub> O; slightly soluble in Methanol



*Critical Note on Nomenclature: Researchers must distinguish between Maltose-1-*

*C (label at the reducing end anomeric carbon) and Maltose-1'-*

*C (label at the non-reducing end anomeric carbon). This guide focuses on the C1-reducing end label, critical for studying mutarotation and reducing-end specific metabolism.*

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## Synthesis & Production Logic

The production of site-specifically labeled maltose is rarely achieved through total chemical synthesis due to the complexity of stereoselective glycosylation. The industry standard utilizes enzymatic reverse phosphorolysis.

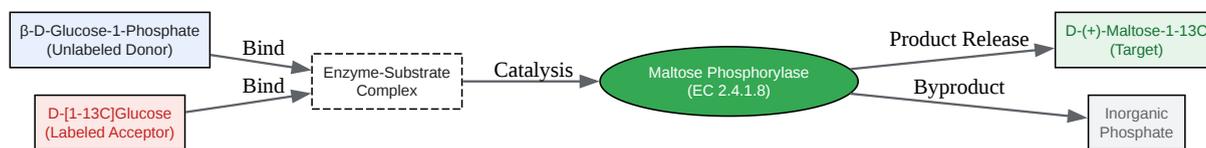
## Mechanistic Pathway

To synthesize D-(+)-Maltose-1-

C, the enzyme Maltose Phosphorylase (EC 2.4.1.8) is typically employed.<sup>[2]</sup> This enzyme catalyzes the reversible conversion of maltose and inorganic phosphate into D-glucose and -D-glucose-1-phosphate.

Reaction Logic:

- Substrates:  
  
-D-Glucose-1-Phosphate (Unlabeled donor) + D-[1-C]Glucose (Labeled acceptor).
- Enzyme: Maltose Phosphorylase (from *Lactobacillus* or *Enterococcus* sp.).
- Thermodynamics: The reaction is driven toward synthesis by high substrate concentrations or removal of inorganic phosphate.



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Figure 1: Enzymatic synthesis of C1-labeled maltose using Maltose Phosphorylase. The label (Red) originates from the free glucose acceptor.

## Applications in Metabolomics & NMR

### A. Metabolic Flux Analysis (MFA)

In

C-MFA, Maltose-1-

C serves as a specialized tracer for carbohydrate metabolism, particularly in organisms with active amyolytic pathways (e.g., fungi, yeast).

- Differentiation of Pathways: Unlike uniformly labeled ( ) glucose, C1-labeled maltose allows researchers to distinguish between direct uptake of maltose (via maltose permease) versus extracellular hydrolysis into glucose.
- Flux Tracing: Upon intracellular hydrolysis by maltase, the cell releases one mole of unlabeled glucose and one mole of . The distinct scrambling of the C1 label through the Pentose Phosphate Pathway (PPP) vs. Glycolysis provides high-resolution flux data.

### B. NMR Structural Standards

The C1 label is located at the anomeric center of the reducing end. This makes the compound an ideal probe for:

- Mutarotation Kinetics: Monitoring the equilibrium between

- and

-anomers in real-time using

C-NMR.

- Glycosidase Assays: When used as a substrate for  
  
-glucosidase, the cleavage rate can be monitored by the disappearance of the disaccharide C1 signal and the appearance of the monosaccharide C1 signals.

## Experimental Protocol: NMR Sample Preparation

Objective: Prepare a stable, high-resolution NMR sample to verify isotopic enrichment and anomeric ratio.

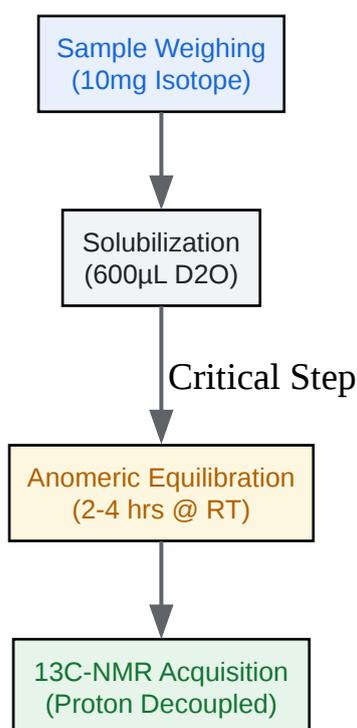
Reagents:

- D-(+)-Maltose-1-  
  
C Monohydrate (10 mg)
- D  
  
O (99.9% D)
- TSP (Trimethylsilylpropanoic acid) internal standard (optional)

Workflow:

- Weighing: Weigh 10-15 mg of the labeled maltose into a clean vial. Note: Material is hygroscopic. Minimize air exposure.
- Solubilization: Add 600  
  
L of D  
  
O. Vortex gently until fully dissolved.
- Equilibration: Allow the solution to sit at room temperature for 2-4 hours.

- Why? Freshly dissolved crystalline maltose is predominantly the  $\alpha$ -anomer. Equilibration ensures the ratio stabilizes (~40:60) for consistent peak integration.
- Acquisition: Transfer to a 5mm NMR tube. Acquire  $^{13}\text{C}$  spectra with proton decoupling (IGATED or CPD).
- Target Signals: Look for the anomeric doublets around 92-96 ppm.



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Figure 2: Protocol for preparing Maltose-1- $^{13}\text{C}$  for quantitative NMR analysis.

## Quality Assurance & Handling

- Purity Verification:
  - Proton NMR ( $^1\text{H}$ -NMR): Check for residual solvents (ethanol/methanol) often used in crystallization.

- Mass Spectrometry (LC-MS): Verify the M+1 peak ( $m/z$  366.1 for  $[M+Na]$ ) to confirm isotopic incorporation.
- Storage:
  - Store at  $-20^{\circ}\text{C}$ .
  - Container must be tightly sealed; the monohydrate is stable, but excess moisture can lead to microbial degradation or caking.

## References

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- [5. mpbio.com \[mpbio.com\]](#)
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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